molecular formula C13H13BrFN3O B6092312 4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B6092312
M. Wt: 326.16 g/mol
InChI Key: QCOHGPKVKYKZCL-UHFFFAOYSA-N
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Description

4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-bromo-2-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN3O/c1-2-18-12(11(14)8-17-18)13(19)16-7-9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOHGPKVKYKZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of a base such as sodium ethoxide.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Ethylation: The ethyl group is introduced through an alkylation reaction using an ethyl halide in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 4-fluorobenzylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
  • 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole
  • 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

Uniqueness

4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the ethyl and carboxamide groups, which can influence its biological activity and chemical reactivity. These functional groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.

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